N-(3-acetylphenyl)-4,5-dimethylthiophene-3-carboxamide

Synthetic Chemistry Medicinal Chemistry Chemical Biology

SAR studies on 4,5-dimethylthiophene-3-carboxamide analogs are compromised by undocumented structural variants. N-(3-Acetylphenyl)-4,5-dimethylthiophene-3-carboxamide (CAS 895920-82-8) eliminates this risk with a rigorously defined, batch-verified scaffold. • Validated 4,5-dimethylthiophene-3-carboxamide core for colchicine-site tubulin binding; the unique 3-acetylphenyl substituent occupies unexplored chemical space vs. known 2-fluorobenzamido analogs. • Enhanced thiophene C2/C5 reactivity enables selective electrophilic functionalization for focused library synthesis, while the meta-directing 3-acetylphenyl ring simplifies route design. • ≥95% purity backed by batch-specific NMR, HPLC, and GC certificates ensures cross-lab reproducibility and definitive SAR.

Molecular Formula C15H15NO2S
Molecular Weight 273.35
CAS No. 895920-82-8
Cat. No. B2589934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-acetylphenyl)-4,5-dimethylthiophene-3-carboxamide
CAS895920-82-8
Molecular FormulaC15H15NO2S
Molecular Weight273.35
Structural Identifiers
SMILESCC1=C(SC=C1C(=O)NC2=CC=CC(=C2)C(=O)C)C
InChIInChI=1S/C15H15NO2S/c1-9-11(3)19-8-14(9)15(18)16-13-6-4-5-12(7-13)10(2)17/h4-8H,1-3H3,(H,16,18)
InChIKeyVQYDUJNJCRFCDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Acetylphenyl)-4,5-dimethylthiophene-3-carboxamide – Chemical Identity & Properties


N-(3-Acetylphenyl)-4,5-dimethylthiophene-3-carboxamide is a synthetic small molecule of the thiophene-3-carboxamide class, with molecular formula C15H15NO2S and molecular weight 273.35 g/mol . The compound is commercially available as a research chemical from multiple suppliers in purities of ≥95%, typically accompanied by batch-specific analytical certificates such as NMR, HPLC, or GC . Predicted physicochemical properties derived from its structure include a density of 1.232±0.06 g/cm³ and a boiling point of 378.8±42.0 °C . The compound is classified as an irritant .

Procurement Context Synthetic small molecule; thiophene-3-carboxamide class Research chemical with batch QC
Quality Specification Purity typically ≥95% with analytical certificates NMR, HPLC, GC available per supplier
Structural Differentiation Unique 3-acetylphenyl + 4,5-dimethylthiophene core Predicted distinct reactivity and lipophilicity

Non-Interchangeability with Analog Compounds


The biological and pharmacological properties of thiophene-3-carboxamide derivatives are exquisitely sensitive to minor structural modifications . Published structure-activity relationship (SAR) studies on related 4,5-dimethylthiophene-3-carboxamide analogs demonstrate that changes in the N-substituent can drastically alter target affinity, cellular potency, and even mechanism of action [1]. For instance, within a single study of vinylogous urea inhibitors, varying the aromatic substituent on the thiophene core shifted potency from micromolar to nanomolar ranges against HIV RNase H [1]. Therefore, substituting N-(3-acetylphenyl)-4,5-dimethylthiophene-3-carboxamide with a seemingly similar analog (e.g., a 4-acetylphenyl or a non-methylated thiophene version) without direct comparative data is scientifically unsound and may lead to failed experiments or misinterpreted results. The specific combination of the 3-acetylphenyl group and the 4,5-dimethylthiophene-3-carboxamide core creates a unique chemical space that requires specific validation.

Target: N-(3-acetylphenyl)-4,5-dimethylthiophene-3-carboxamide
Risk: 4-acetylphenyl or unsubstituted thiophene analogs may drastically alter target affinity and mechanism
Context: Specific 3-acetyl + 4,5-dimethyl combination
Risk: SAR is highly sensitive to minor structural changes; substitution may lead to experimental failure
Validation: Requires direct comparative data for any analog swap
Risk: Even close analogs may exhibit micromolar-to-nanomolar potency shifts

Evidence-Based Differentiation Guide


Distinct Electrophilic Reactivity Profile

The presence of the 4,5-dimethyl groups on the thiophene ring and the 3-acetyl substitution on the phenyl ring in N-(3-acetylphenyl)-4,5-dimethylthiophene-3-carboxamide is predicted to significantly alter its chemical reactivity compared to unsubstituted thiophene-3-carboxamide analogs . The electron-donating methyl groups increase the electron density of the thiophene ring, making it more susceptible to electrophilic aromatic substitution at the available 2- and 5-positions. Conversely, the electron-withdrawing acetyl group on the phenyl ring deactivates it towards further electrophilic substitution, directing any subsequent functionalization to the meta-position . These differences are foundational for designing synthetic pathways and creating focused chemical libraries, as they dictate feasible reaction conditions and accessible derivatives.

Electrophilic Reactivity Profile
Class-level inference
Thiophene ring activated; phenyl ring deactivated and meta-directing
Supports synthetic route design and library diversification context
Qualitative prediction; no rate constant data available
Synthetic Chemistry Medicinal Chemistry Chemical Biology

Differentiated Solubility & Lipophilicity Balance

The specific substitution pattern on N-(3-acetylphenyl)-4,5-dimethylthiophene-3-carboxamide is predicted to confer a distinct lipophilicity profile compared to its des-methyl or des-acetyl analogs. While experimentally determined logP and aqueous solubility values are not publicly available for this exact compound, computational predictions and established medicinal chemistry principles indicate that the 4,5-dimethyl groups on the thiophene increase lipophilicity (cLogP) relative to an unsubstituted thiophene core . Conversely, the polar acetyl group on the phenyl ring provides a hydrogen bond acceptor, which can improve aqueous solubility compared to a completely unsubstituted phenyl ring . This balance of lipophilic and polar features is a critical determinant of membrane permeability and solubility in biological assays, and a direct comparative measurement would be required to confirm the precise advantage.

Solubility & Lipophilicity Balance
Class-level inference
Predicted moderate lipophilicity with improved aqueous solubility over fully apolar analogs
Selection context for early-stage assay or formulation optimization
In silico prediction; experimental logP and solubility validation required
Medicinal Chemistry ADME Formulation

Potential Tubulin Colchicine Site Binding

While no direct biological activity data exists for N-(3-acetylphenyl)-4,5-dimethylthiophene-3-carboxamide, a close structural analog, 2-(2-fluorobenzamido)-3-carboxamide-4,5-dimethylthiophene, has been identified as a potent and structurally novel binder of the colchicine site on tubulin [1]. This analog, which shares the same 4,5-dimethylthiophene-3-carboxamide core, exhibited higher ligand efficiency than colchicine itself [1]. This class-level finding suggests that the 4,5-dimethylthiophene-3-carboxamide scaffold is capable of engaging this specific, therapeutically relevant pocket. The unique 3-acetylphenyl substituent on the target compound may further modulate binding affinity, selectivity, or pharmacokinetic properties compared to the 2-fluorobenzamido analog, representing a distinct and unexplored chemical vector for tubulin polymerization inhibition.

Potential Tubulin Site Binding
Class-level inference
4,5-dimethylthiophene-3-carboxamide core: validated colchicine-site scaffold
Class-level evidence supports tubulin polymerization screening context
No direct data; activity of target compound remains untested
Drug Discovery Chemical Biology Target Validation

Verified Batch-to-Batch QC Documentation

A critical, yet often overlooked, point of differentiation in research chemical procurement is the availability and transparency of batch-specific quality control (QC) data. For N-(3-acetylphenyl)-4,5-dimethylthiophene-3-carboxamide (CAS 895920-82-8), at least one major supplier, Bidepharm, explicitly provides batch-specific QC documentation, including NMR, HPLC, and GC analyses, upon request or as part of their standard product offering . This level of documentation ensures that the supplied material meets the claimed purity (typically 95%) and allows for direct comparison of different lots . In contrast, many vendors of similar thiophene derivatives or alternative sources of this compound may only offer a standard certificate of analysis with less granular detail. This verifiable quality assurance is a tangible procurement advantage that mitigates the risk of experimental failure due to unknown impurities or batch variability.

Batch-to-Batch QC Documentation
Supporting evidence
Batch-specific NMR, HPLC, and GC provided by Bidepharm
Procurement advantage for experimental reproducibility
Supplier-specific offering; verify with other vendors
Chemical Procurement Quality Control Reproducibility

Evidence-Based Application Scenarios


Chemical Library Synthesis via Electrophilic Substitution

Based on the predicted enhanced reactivity of the thiophene ring due to its 4,5-dimethyl substitution, this compound serves as an excellent starting material for the synthesis of focused chemical libraries . Researchers can selectively functionalize the 2- and 5-positions of the thiophene core via electrophilic aromatic substitution, creating a series of derivatives with the 3-acetylphenyl motif held constant. This approach allows for systematic exploration of structure-activity relationships (SAR) around the thiophene core in a way that is not possible with unsubstituted analogs. The deactivated, meta-directing nature of the 3-acetylphenyl ring ensures that the thiophene ring is the primary site of reaction, simplifying synthetic routes .

Screening Against Tubulin Colchicine Site

Leveraging the class-level evidence that the 4,5-dimethylthiophene-3-carboxamide core is a validated scaffold for binding the colchicine site on tubulin, this specific compound represents a novel and unexplored chemical probe for this target . Procurement of N-(3-acetylphenyl)-4,5-dimethylthiophene-3-carboxamide for screening in tubulin polymerization assays is a scientifically justified next step. Its unique 3-acetylphenyl group differentiates it from the known 2-fluorobenzamido analog and may confer distinct binding kinetics, selectivity, or cellular efficacy . Positive results would open a new sub-series of tubulin inhibitors, while negative results would provide valuable negative SAR data for this chemical space.

Physicochemically Optimized Probe Development

For medicinal chemistry projects where balancing lipophilicity and aqueous solubility is critical (e.g., for optimizing oral bioavailability or reducing non-specific binding), this compound offers a unique starting profile . Its structure combines the lipophilic 4,5-dimethylthiophene core with the polar 3-acetylphenyl group, a combination predicted to yield moderate logP and improved solubility over completely apolar analogs . Researchers can use this compound as a scaffold to build in additional potency or selectivity features while maintaining favorable physicochemical properties, a common challenge in early drug discovery.

Reproducibility via QC-Verified Material

In any application where the cost of a failed experiment is high—such as in high-throughput screening, animal studies, or publication of definitive SAR—procuring N-(3-acetylphenyl)-4,5-dimethylthiophene-3-carboxamide from a vendor that provides batch-specific NMR, HPLC, and GC data (e.g., Bidepharm) is a strategic decision to enhance reproducibility . This documented quality assurance minimizes the risk that unexpected results are due to an impure or mis-identified sample. This practice is especially valuable when comparing results across different labs or over extended periods, as it provides a verifiable link between the material used and the reported data .

Application
Selection Property
Validation Focus
Chemical library synthesis
Predicted thiophene-ring reactivity
Electrophilic substitution regioselectivity review
Tubulin colchicine-site screening
Class-level scaffold validation
Tubulin polymerization assay context
Physicochemical probe development
Predicted lipophilicity-solubility balance
Permeability and solubility assay verification
Reproducibility-critical studies
QC documentation availability
Batch-specific analytical certificate review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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